Technical Whitepaper: Advanced Functionalization of 4,8-Dichloro-5-methoxy-2-propylquinoline (CAS 1189105-73-4) in Drug Discovery
Technical Whitepaper: Advanced Functionalization of 4,8-Dichloro-5-methoxy-2-propylquinoline (CAS 1189105-73-4) in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and proteomics, di-halogenated quinolines serve as privileged scaffolds for the synthesis of highly targeted therapeutics. 4,8-Dichloro-5-methoxy-2-propylquinoline (CAS 1189105-73-4) is a highly versatile, sterically and electronically tuned building block[1]. Its unique substitution pattern—featuring orthogonal chlorides at the C4 and C8 positions, an electron-donating 5-methoxy group, and a lipophilic 2-propyl chain—enables precise, regioselective functionalization. This whitepaper provides an in-depth mechanistic guide to leveraging this scaffold, complete with self-validating experimental protocols designed for senior researchers and drug development professionals.
Structural & Electronic Profiling
To effectively utilize this scaffold, one must understand the causality behind its reactivity. The quinoline core is inherently electron-deficient, but the specific substituents on CAS 1189105-73-4 drastically alter its electronic landscape[2].
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2-Propyl Group: Increases the overall lipophilicity (LogP) of the molecule. In drug design, this aliphatic chain is crucial for anchoring the scaffold into hydrophobic pockets of target proteins (e.g., kinase hinge regions).
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5-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance. This subtly dampens the electrophilicity of the adjacent ring system, meaning reactions at the C4 position require higher activation energy compared to unsubstituted quinolines.
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C4 vs. C8 Chlorides: The C4-Cl is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing imine-like nitrogen in the quinoline ring. Conversely, the C8-Cl is sterically hindered and electronically deactivated toward SNAr, making it an ideal candidate for subsequent transition-metal-catalyzed cross-coupling.
Physicochemical Properties
| Property | Value |
| Chemical Name | 4,8-Dichloro-5-methoxy-2-propylquinoline |
| CAS Registry Number | 1189105-73-4 |
| Molecular Formula | C₁₃H₁₃Cl₂NO |
| Molecular Weight | 270.15 g/mol |
| SMILES String | CCCC1=NC2=C(Cl)C=CC(OC)=C2C(Cl)=C1 |
| Core Scaffold | Di-halogenated Quinoline |
| Key Functional Groups | C4-Cl, C8-Cl, C5-Methoxy, C2-Propyl |
Mechanistic Pathways & Orthogonal Reactivity
The true value of CAS 1189105-73-4 lies in its orthogonal reactivity . By exploiting the differential electrophilicity of the two chlorides, researchers can sequentially build complex molecules without the need for cumbersome protecting group strategies[].
The primary functionalization occurs via SNAr at the C4 position, typically using primary or secondary amines to generate 4-aminoquinoline derivatives, such as the commercially relevant proteomics tool 4-Amino-8-chloro-5-methoxy-2-propylquinoline (CAS 1189106-00-0)[4]. Once the C4 position is aminated, the C8 position can be subjected to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkyl groups.
Workflow for orthogonal functionalization of the 4,8-dichloroquinoline scaffold.
Self-Validating Experimental Protocol: Regioselective C4-Amination
To ensure high scientific integrity and reproducibility, the following protocol for the synthesis of 4-amino-8-chloro-5-methoxy-2-propylquinoline incorporates built-in self-validation checkpoints. Never proceed to a subsequent step without satisfying the validation criteria of the current one.
Step 1: Reaction Assembly & Baseline Establishment
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Action: In an oven-dried flask under N₂, dissolve 4,8-dichloro-5-methoxy-2-propylquinoline (1.0 eq) in anhydrous DMF (0.2 M). Add the desired primary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
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Causality: DMF is a polar aprotic solvent that stabilizes the highly charged Meisenheimer complex transition state during SNAr. DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct, preventing the primary amine from forming an unreactive hydrochloride salt.
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Self-Validation Checkpoint: Pull a 10 µL
aliquot, dilute in MeCN, and run a rapid LC-MS. Establish the exact retention time ( ) and confirm the starting material mass ( 270.15). This baseline is critical for tracking conversion.
Step 2: Thermal Activation & Kinetic Monitoring
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Action: Heat the reaction mixture to 90 °C.
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Causality: The resonance donation from the 5-methoxy group slightly deactivates the C4 carbon. Elevated thermal energy is strictly required to overcome the activation barrier for nucleophilic attack.
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Self-Validation Checkpoint: Perform TLC (3:1 Hexanes:EtOAc) and LC-MS every 2 hours. The protocol is validated to proceed only when LC-MS shows >95% conversion to the
mass of the aminated product (e.g., for the free amine derivative) and the complete disappearance of the 270 peak.
Step 3: Quenching & Phase Partitioning
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Action: Cool the reaction to room temperature. Quench with saturated aqueous
and extract three times with EtOAc. Wash the combined organic layers with 5% aqueous LiCl. -
Causality:
ensures the newly formed 4-aminoquinoline is fully deprotonated into its free-base form, maximizing its partition coefficient into the organic phase. The LiCl wash effectively removes residual DMF from the organic layer. -
Self-Validation Checkpoint: Test the pH of the aqueous layer post-quench. It must be strictly >8. If pH < 8, add more
before extraction; otherwise, the protonated product will be lost in the aqueous waste.
Step 4: Purification & Regiochemical Confirmation
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Action: Dry the organic layer over
, concentrate in vacuo, and purify via silica gel flash chromatography (gradient elution: Hexanes to 1:1 Hexanes:EtOAc). -
Causality: Chromatography removes residual DIPEA, unreacted amine, and any trace amounts of C8-substituted or di-substituted byproducts.
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Self-Validation Checkpoint: Conduct
NMR and NMR on the isolated solid. Regioselectivity is definitively validated by the preservation of the C8-Cl (evident by the intact aromatic proton coupling pattern at C6 and C7) and the upfield shift of the C3 proton, confirming substitution occurred exclusively at C4.
Applications in Proteomics & Medicinal Chemistry
The derivatives synthesized from CAS 1189105-73-4 are highly prized in drug discovery[1].
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Kinase Inhibitors: The 4-aminoquinoline core is a recognized pharmacophore that mimics the adenine ring of ATP. The 2-propyl group fits snugly into the hydrophobic region adjacent to the kinase hinge, while the C8 position can be functionalized with solubilizing groups to target solvent-exposed regions.
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Antimicrobial & Antimalarial Agents: Historically, 4-aminoquinolines (like chloroquine) are potent antimalarials. The unique 5-methoxy-2-propyl substitution pattern provides a novel steric profile that can bypass established efflux-pump-mediated drug resistance in Plasmodium falciparum.
